molecular formula C24H19F2NO4 B2658612 Fmoc-2,6-Difluoro-L-Phenylalanine CAS No. 1235005-44-3

Fmoc-2,6-Difluoro-L-Phenylalanine

Cat. No. B2658612
CAS RN: 1235005-44-3
M. Wt: 423.416
InChI Key: WNKYWXMLHBTJJW-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2,6-Difluoro-L-Phenylalanine is a research product with the molecular formula C24H19F2NO4 and a molecular weight of 423.41 . It is not intended for human or veterinary use.


Synthesis Analysis

The synthesis of this compound involves the self-assembly of Fmoc–phenylalanine to hydrogel formation . Physical and thermal stimuli are used for solubilizing FmocF above the critical concentration to induce gel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C24H19F2NO4 .


Chemical Reactions Analysis

The chemical reactions of this compound involve the self-assembly of Fmoc–phenylalanine to hydrogel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are represented by the molecular formula C24H19F2NO4 .

Scientific Research Applications

Antibacterial Composite Materials

Fmoc-2,6-Difluoro-L-Phenylalanine is utilized in the development of antibacterial composite materials. These materials incorporate nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH, demonstrating substantial antibacterial capabilities and affecting bacterial morphology. The integration of these nanoassemblies into resin-based composites inhibits bacterial growth and maintains their mechanical and optical properties, showcasing a promising approach in biomedical applications (Schnaider et al., 2019).

Self-Assembly and Hydrogelation

The compound is involved in the self-assembly and hydrogelation processes of amino acid derivatives. Studies show that the incorporation of single halogen substituents on this compound significantly enhances its self-assembly into amyloid-like fibrils, which are essential for hydrogelation in aqueous solvents. This finding highlights the impact of atomic substitutions on self-assembly and gelation properties of hydrogelators (Ryan et al., 2010).

Signal Transduction Studies

This amino acid derivative has been synthesized for use in signal transduction studies. Its analogues, bearing orthogonal protection, are suitable for preparing inhibitors targeting various signal transduction pathways. This application is particularly relevant in studying SH2 and PTP domains and protein-tyrosine phosphatases (Yao et al., 1999).

Enhanced Hydrogel Properties

The self-assembly and hydrogelation of this compound are reported to be highly efficient. It forms rigid supramolecular gels rapidly at low concentrations, highlighting its potential for functional self-assembly in minimal amino acid scaffolds. This feature is pivotal for understanding hydrogelation phenomena and designing novel small molecule hydrogelators (Ryan et al., 2010).

Nanotube Formation in Hydrogels

Cation-modified derivatives of this compound can form unique sheet-based nanotube structures in hydrogels. These structures are distinct to cationic derivatives and dependent on the positive charge at the C-terminus. This study provides insights into the influence of structural modifications on self-assembly pathways and hydrogelation of Fmoc-Phe derivatives (Rajbhandary et al., 2017).

Synthesis and Structural Studies

This compound has been used in the synthesis of various amino acid derivatives. These syntheses contribute to the understanding of structural and supramolecular features in biomedical research and are crucial for the development of effective hydrogelators, biomaterials, and therapeutics (Bojarska et al., 2020).

Mechanism of Action

The mechanism of action of Fmoc-2,6-Difluoro-L-Phenylalanine involves the self-assembly of Fmoc–phenylalanine to hydrogel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .

Future Directions

The future directions of Fmoc-2,6-Difluoro-L-Phenylalanine involve the self-assembly of Fmoc-dipeptides comprising α-methyl-L-phenylalanine . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by -methyl-L-phenylalanine have a marked α α influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

properties

IUPAC Name

(2S)-3-(2,6-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4/c25-20-10-5-11-21(26)18(20)12-22(23(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKYWXMLHBTJJW-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC=C4F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC=C4F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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